REACTION_SMILES
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[CH3:14][N:15]([CH3:16])[CH:17]=[O:18].[Cl:31][S:32](=[O:33])(=[O:34])[Cl:35].[I:19][c:20]1[cH:21][cH:22][c:23]([C:24]([OH:25])=[O:26])[cH:27][c:28]1[O:29][CH3:30].[I:1][c:2]1[c:3]([O:12][CH3:13])[cH:4][c:5]([C:6](=[O:7])[NH:8][CH3:9])[cH:10][cH:11]1>>[I:1][c:2]1[c:3]([O:12][CH3:13])[cH:4][c:5]([C:6](=[O:7])[Cl:31])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C(=O)O)ccc1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(=O)c1ccc(I)c(OC)c1
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Name
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Type
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product
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Smiles
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COc1cc(C(=O)Cl)ccc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |